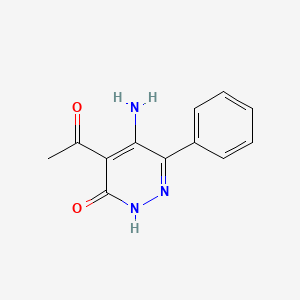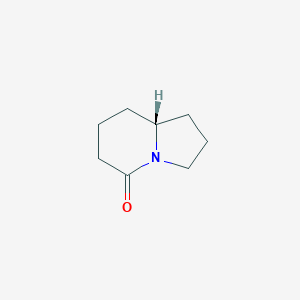
Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring system, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives of the acetyl moiety.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The carbamate moiety can also interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:
Methyl (2-(1H-indol-3-yl)ethyl)carbamate: Lacks the acetyl group, which may result in different biological activities and binding affinities.
N-Acetyltryptophan: Contains an acetyl group at the nitrogen atom but differs in the side chain structure, leading to distinct pharmacological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group instead of a carbamate moiety, exhibiting different biological functions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
88368-97-2 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl N-[2-(1-acetylindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-10(17)16-9-11(7-8-15-14(18)19-2)12-5-3-4-6-13(12)16/h3-6,9H,7-8H2,1-2H3,(H,15,18) |
InChI Key |
ICGFHLYLZVBNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


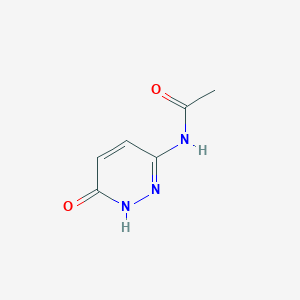
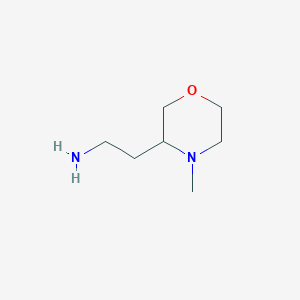
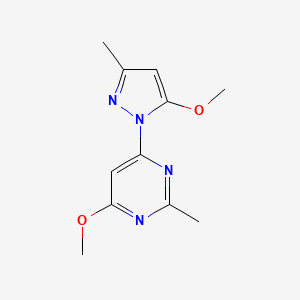
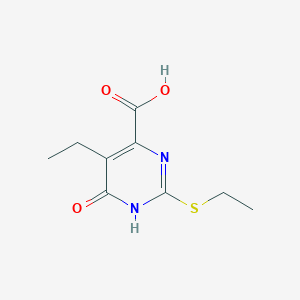
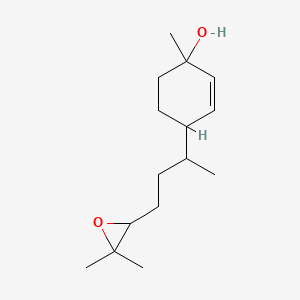
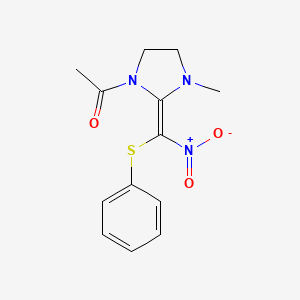
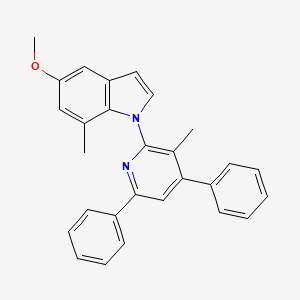
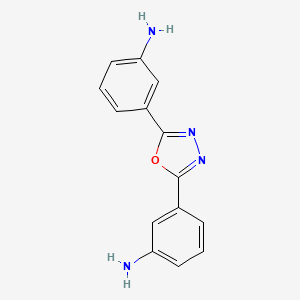

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
